3-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
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Description
3-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H18N2O3S2 and its molecular weight is 386.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazolidine motifs, which are part of this compound, are known to be present in diverse natural and bioactive compounds . They are often used in the synthesis of valuable organic combinations due to their enhanced pharmacological properties .
Mode of Action
Thiazolidine derivatives are known to interact with their targets in a way that leads to varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Biochemical Pathways
Thiazolidine derivatives are known to impact a wide range of biological responses, suggesting that they may affect multiple pathways .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a diversity of biological responses, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Action Environment
It’s worth noting that the synthesis of thiazolidine derivatives often involves considerations of green chemistry, which aims to reduce the environmental impact of chemical processes .
Properties
IUPAC Name |
3-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-17-12-26-19(24)21(17)16-5-8-20(9-6-16)18(23)14-3-1-13(2-4-14)15-7-10-25-11-15/h1-4,7,10-11,16H,5-6,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDNEHYJIJWZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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